(2-((Difluoromethyl)sulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-((Difluoromethyl)sulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of difluoromethyl, sulfonyl, phenyl, furan, and thiazepane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as difluoromethyl sulfone and phenylboronic acid, along with catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-((Difluoromethyl)sulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-((Difluoromethyl)sulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan and thiazepane rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing molecules and thiazepane derivatives. Examples include:
- (2-((Trifluoromethyl)sulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- (2-((Methylsulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone)
Uniqueness
The uniqueness of (2-((Difluoromethyl)sulfonyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity compared to similar molecules .
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S2/c18-17(19)26(22,23)15-6-2-1-4-12(15)16(21)20-8-7-14(25-11-9-20)13-5-3-10-24-13/h1-6,10,14,17H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZZYUCDVEUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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